2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Description
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a quinoline structure with a carboxylic acid group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-5-8-12-14(18(20)21)10-15(19-17(11)12)13-7-3-4-9-16(13)22-2/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVMRVKYVWORRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397540 | |
| Record name | 2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-38-5 | |
| Record name | 2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound with a quinoline core, a methoxyphenyl group, and a carboxylic acid functional group. It has a molecular weight of approximately 293.32 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, given its structural features that may confer unique chemical and biological properties.
Potential Applications
This compound and its derivatives have potential applications in:
- Medicinal Chemistry and Biological Research Quinoline carboxylic acids are a class of heterocyclic compounds with a wide range of biological activities. Research efforts might explore 2-(2-MeO-Ph)-8-Me-QCA for potential medicinal applications due to the presence of the functional groups that could lead to interesting interactions with biological targets.
- Material Science Certain quinoline derivatives have been investigated for their material science properties. The specific properties of 2-(2-MeO-Ph)-8-Me-QCA would need to be experimentally determined, but its structure suggests potential for further exploration.
Scientific Research Applications
This compound has applications in scientific research:
- Chemistry It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in the development of dyes, pigments, and other industrial chemicals.
Biological Activities
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors involved in disease pathways. The presence of the methoxyphenyl and carboxylic acid groups suggests potential for metal chelation and binding to cellular targets like DNA or proteins, making it a candidate for further pharmacological studies aimed at developing therapeutic agents.
Interaction studies
Interaction studies focus on understanding how this compound binds to biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. Key areas of investigation include:
- Enzyme inhibition assays
- Receptor binding assays
- DNA interaction studies
- Protein binding studies
Anticancer Properties of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Study:
| Treatment | Intact Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Total Death (%) |
|---|---|---|---|---|
| Doxorubicin | 98.48 | 0.08 | 0.68 | 1.52 |
| 7-Chloro Compound | 97.83 | 0.10 | 0.81 | 2.16 |
Antimicrobial Activity of 7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets in biological systems. The methoxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the quinoline structure can intercalate with DNA, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent for protecting amine groups.
2-Methoxyphenylacetic acid: Known for its applications in organic synthesis.
Uniqueness
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to its combination of a methoxyphenyl group and a quinoline carboxylic acid structure. This combination provides distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Biological Activity
2-(2-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, alongside mechanisms of action and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a methoxyphenyl substituent and a carboxylic acid group. Its molecular formula is C_16H_15NO_3, with an approximate molecular weight of 293.32 g/mol. The unique structural aspects of this compound contribute to its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These studies utilized the agar diffusion method to evaluate antibacterial activity, comparing it with standard antibiotics such as ampicillin and gentamicin .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Ampicillin |
| Escherichia coli | 12 | Gentamicin |
| Pseudomonas aeruginosa | 10 | Ampicillin |
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies suggest that it induces apoptosis and cell cycle arrest in cancer cells by interacting with histone deacetylases (HDACs), which are critical in cancer progression .
In flow cytometry assays, it was observed that treatment with this compound led to G2/M phase cell cycle arrest in various cancer cell lines, indicating its potential as a therapeutic agent against tumors .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 20.9 ± 6.4 | HDAC inhibition |
| MIA PaCa-2 | 32.8 ± 7.0 | Apoptosis induction |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The carboxylic acid group can form hydrogen bonds and ionic interactions, enhancing binding affinity to biological targets such as enzymes or receptors involved in disease pathways.
- Metal Chelation : The presence of the methoxyphenyl group suggests potential for metal chelation, which could stabilize interactions with cellular targets like DNA or proteins.
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound may alter gene expression patterns associated with cancer cell proliferation and survival .
Case Studies
Several studies have highlighted the potential of quinoline derivatives in drug development:
- A study focused on synthesizing various quinoline derivatives revealed that modifications at the C-8 position significantly enhanced antibacterial activity against resistant strains .
- Another research effort emphasized the anticancer properties of quinoline derivatives, demonstrating that specific substitutions could lead to improved efficacy against various cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
